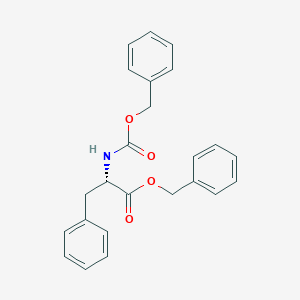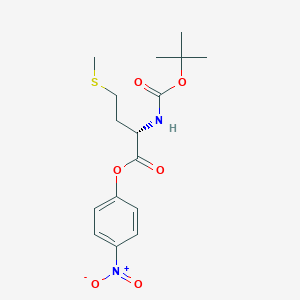
Boc-glu(ofm)-oh
Overview
Description
Mechanism of Action
Target of Action
Boc-Glu(Ofm)-OH is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the insulin receptors and the receptors of the cyclic peptides it helps synthesize.
Mode of Action
This change then triggers a cascade of intracellular events, leading to the desired biological response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those involved in glucose metabolism (in the case of ester insulin) and the specific pathways targeted by the cyclic peptides it helps synthesize. The downstream effects of these pathways can vary widely depending on the specific cyclic peptide being synthesized .
Pharmacokinetics
Its bioavailability would also be influenced by factors such as its route of administration and the presence of any modifications that increase its stability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific ester insulin or cyclic peptide it helps synthesize. For instance, if it is used to synthesize ester insulin, the result of its action would be the regulation of glucose metabolism in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of its surroundings, the presence of other interacting molecules, and the specific cellular environment in which it is present .
Biochemical Analysis
Biochemical Properties
It is known that Boc-glu(ofm)-oh has been used for the synthesis of ester insulin and cyclic peptide mixtures . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its use in the synthesis of ester insulin and cyclic peptide mixtures , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in the synthesis of ester insulin and cyclic peptide mixtures , it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu(ofm)-oh typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the carboxyl group with a fluorenylmethoxycarbonyl (Fmoc) group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support .
Protection of the Amino Group: The amino group of glutamic acid is protected using the Boc group.
Protection of the Carboxyl Group: The carboxyl group is protected using the Fmoc group.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc and Fmoc groups are removed using trifluoroacetic acid (TFA) and piperidine, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-glu(ofm)-oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds in peptides.
Reduction: Reduction reactions can be used to break disulfide bonds.
Substitution: The Boc and Fmoc groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: TFA and piperidine are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, cyclic peptides, and ester insulin .
Scientific Research Applications
Boc-glu(ofm)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used in the synthesis of complex peptides and proteins, including cyclic peptides and ester insulin.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Boc-glu(ofm)-oh is unique due to its dual protection of both the amino and carboxyl groups, which allows for greater control and precision in peptide synthesis. Similar compounds include:
Boc-glu(otbu)-oh: This compound uses a tert-butyl (tBu) group instead of the Fmoc group for carboxyl protection.
Fmoc-glu(ofm)-oh: This compound uses an Fmoc group for amino protection instead of the Boc group.
Boc-ala-oh: This compound is a simpler derivative with only the Boc group for amino protection
These compounds differ in their protecting groups and their specific applications in peptide synthesis.
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154010 | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123417-18-5 | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123417185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















